Valiolamine Exhibits Superior Intestinal α-Glucosidase Inhibition Potency Compared to Validamine and Valienamine
Valiolamine demonstrates a 2- to 3-fold greater potency in inhibiting rat intestinal disaccharidases compared to its closest structural analogs, validamine and valienamine. In a direct head-to-head study, valiolamine showed lower apparent Ki values, indicating stronger binding affinity. The Ki for valiolamine against sucrase was 0.32 µM, whereas the values for validamine and valienamine were 0.77 µM and 0.48 µM, respectively. This represents a 1.5-fold increase in potency over valienamine and a 2.4-fold increase over validamine [1].
| Evidence Dimension | Apparent Ki (Inhibition Constant) for Rat Intestinal Sucrase |
|---|---|
| Target Compound Data | 3.2 x 10⁻⁷ M (0.32 µM) |
| Comparator Or Baseline | Validamine: 7.7 x 10⁻⁷ M (0.77 µM); Valienamine: 4.8 x 10⁻⁷ M (0.48 µM) |
| Quantified Difference | Valiolamine Ki is 2.4-fold lower (more potent) than validamine and 1.5-fold lower than valienamine. |
| Conditions | Rat small intestinal brush border membrane assay; fully competitive inhibition kinetics. |
Why This Matters
This quantifiable superiority in enzyme inhibition makes valiolamine the essential and non-substitutable core scaffold for developing potent α-glucosidase inhibitors like voglibose, directly impacting the efficacy of downstream compounds.
- [1] M. Takeuchi, N. Takai, N. Asano, Y. Kameda, K. Matsui. Inhibitory effect of validamine, valienamine and valiolamine on activities of carbohydrases in rat small intestinal brush border membranes. Chem Pharm Bull (Tokyo). 1990 Jul;38(7):1970-2. doi: 10.1248/cpb.38.1970. PMID: 2268898. View Source
